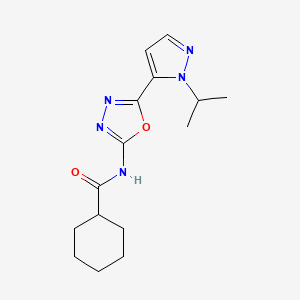N-(5-(1-isopropyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl)cyclohexanecarboxamide
CAS No.: 1172418-11-9
VCID: VC7449092
Molecular Formula: C15H21N5O2
Molecular Weight: 303.366
* For research use only. Not for human or veterinary use.

| Description |
N-(5-(1-isopropyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl)cyclohexanecarboxamide is a heterocyclic compound that incorporates two key functional groups:
The compound also features a cyclohexane carboxamide group, which may enhance its solubility and binding affinity in biological systems. Structural Features
These structural elements suggest potential applications in drug development due to their presence in bioactive molecules. Synthesis PathwaysThe synthesis of such compounds typically involves multi-step reactions targeting the formation of heterocyclic rings. Below is a general approach:
Pharmacological UsesCompounds containing pyrazole and oxadiazole rings have been widely studied for their biological activities:
Material ScienceThe stability of oxadiazole rings makes them suitable for applications in material science, such as in organic light-emitting diodes (OLEDs) or as corrosion inhibitors. Analytical CharacterizationTo confirm the structure and purity of this compound, standard analytical techniques would be employed:
Challenges:
Future Directions:
|
||||||||
|---|---|---|---|---|---|---|---|---|---|
| CAS No. | 1172418-11-9 | ||||||||
| Product Name | N-(5-(1-isopropyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl)cyclohexanecarboxamide | ||||||||
| Molecular Formula | C15H21N5O2 | ||||||||
| Molecular Weight | 303.366 | ||||||||
| IUPAC Name | N-[5-(2-propan-2-ylpyrazol-3-yl)-1,3,4-oxadiazol-2-yl]cyclohexanecarboxamide | ||||||||
| Standard InChI | InChI=1S/C15H21N5O2/c1-10(2)20-12(8-9-16-20)14-18-19-15(22-14)17-13(21)11-6-4-3-5-7-11/h8-11H,3-7H2,1-2H3,(H,17,19,21) | ||||||||
| Standard InChIKey | VHZKETZHERUVNX-UHFFFAOYSA-N | ||||||||
| SMILES | CC(C)N1C(=CC=N1)C2=NN=C(O2)NC(=O)C3CCCCC3 | ||||||||
| Solubility | not available | ||||||||
| PubChem Compound | 44070404 | ||||||||
| Last Modified | Aug 19 2023 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume